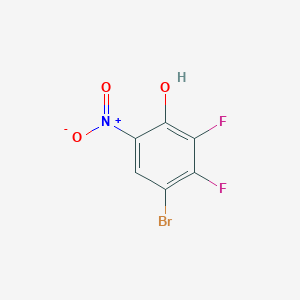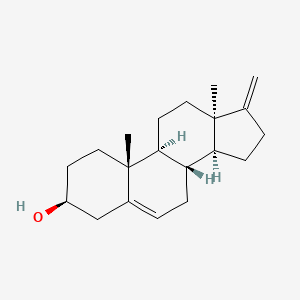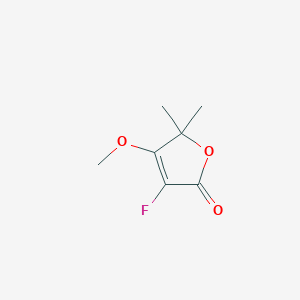
3-Fluoro-4-methoxy-5,5-dimethylfuran-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-methoxy-5,5-dimethylfuran-2(5H)-one is an organic compound that belongs to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound features a fluorine atom, a methoxy group, and two methyl groups attached to the furan ring, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methoxy-5,5-dimethylfuran-2(5H)-one typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available starting materials such as 3-fluorofuran, methanol, and acetone.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product. For example, a Friedel-Crafts acylation reaction could be employed to introduce the acetyl group, followed by methoxylation and fluorination steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-4-methoxy-5,5-dimethylfuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions could lead to the formation of alcohols or alkanes.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium fluoride (KF) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential therapeutic effects.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It could be utilized in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-methoxy-5,5-dimethylfuran-2(5H)-one would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors to modulate signaling pathways.
Pathways Involved: The pathways involved would vary based on the biological context and the specific targets of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-4-methoxyfuran-2(5H)-one: Lacks the dimethyl groups, which may affect its reactivity and properties.
4-Methoxy-5,5-dimethylfuran-2(5H)-one: Lacks the fluorine atom, which could influence its chemical behavior.
3-Fluoro-5,5-dimethylfuran-2(5H)-one: Lacks the methoxy group, potentially altering its reactivity.
Uniqueness
3-Fluoro-4-methoxy-5,5-dimethylfuran-2(5H)-one is unique due to the combination of its substituents, which can impart distinct chemical and physical properties
Eigenschaften
Molekularformel |
C7H9FO3 |
|---|---|
Molekulargewicht |
160.14 g/mol |
IUPAC-Name |
3-fluoro-4-methoxy-5,5-dimethylfuran-2-one |
InChI |
InChI=1S/C7H9FO3/c1-7(2)5(10-3)4(8)6(9)11-7/h1-3H3 |
InChI-Schlüssel |
LRWDEJNTPSFVMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=C(C(=O)O1)F)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,4R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13433235.png)
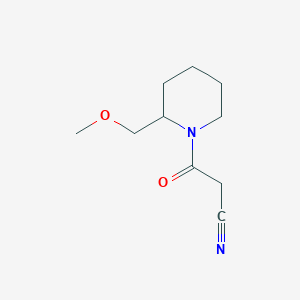
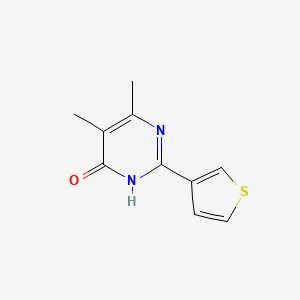
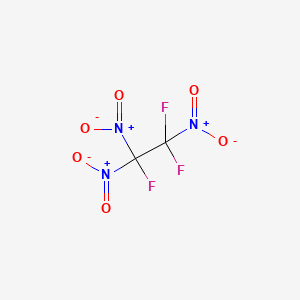
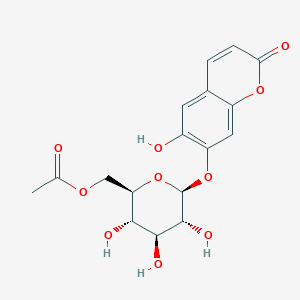
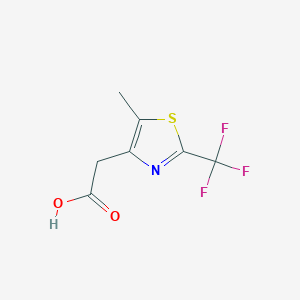
amino}butanoic acid](/img/structure/B13433266.png)


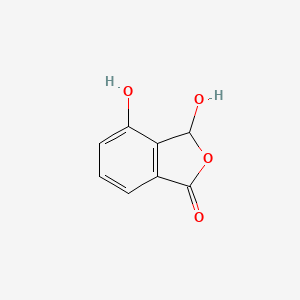
![2',4,4',5,5',6-Hexachloro-[1,1'-biphenyl]-2-ol](/img/structure/B13433286.png)
